Methyl 3,5-dimethylfuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dimethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-6(2)11-7(5)8(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORLFWWNPBPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 3,5 Dimethylfuran 2 Carboxylate
Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring
The reactivity of the furan ring in Methyl 3,5-dimethylfuran-2-carboxylate is dictated by the electronic properties of its substituents: two electron-donating methyl groups and one electron-withdrawing methyl carboxylate group.
Electrophilic Aromatic Substitution Patterns
Furan is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution (SEAr) on the furan ring typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate. wikipedia.orglibretexts.org The initial attack of the electrophile is the rate-determining step. uci.edu
The regioselectivity of electrophilic attack is heavily influenced by the substituents on the furan ring.
Activating Groups: Electron-donating groups, such as the alkyl (methyl) groups at the C3 and C5 positions, increase the electron density of the ring, thereby stabilizing the cationic intermediate and accelerating the reaction. wikipedia.org These groups are typically ortho, para-directors.
Deactivating Groups: Electron-withdrawing groups, like the methyl carboxylate group at the C2 position, decrease the ring's electron density, destabilize the intermediate cation, and slow the reaction rate. wikipedia.org Such groups are generally meta-directors.
In this compound, the C2, C3, and C5 positions are already substituted. The only available position for electrophilic attack is C4. The directing effects of the existing substituents on this position are as follows:
The C2-ester group deactivates the ring and directs incoming electrophiles to the meta position (C4).
The C3-methyl group activates the ring and directs to its ortho (C2 and C4) and para (C6, which is the oxygen atom) positions.
The C5-methyl group activates the ring and directs to its ortho position (C4).
Therefore, all substituents direct towards the C4 position, making it the highly favored site for electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglibretexts.org For furan, these reactions must often be carried out under mild conditions to avoid polymerization or ring-opening, which can be initiated by the strong acids used in these reactions. pharmaguideline.com
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) at low temp. | Methyl 4-nitro-3,5-dimethylfuran-2-carboxylate |
| Halogenation | Br₂ in Dioxane at low temp. | Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate |
| Sulfonation | Pyridine-SO₃ complex | Methyl 4-sulfo-3,5-dimethylfuran-2-carboxylate |
| Friedel-Crafts Acylation | Acetyl chloride, SnCl₄ (mild Lewis acid) | Methyl 4-acetyl-3,5-dimethylfuran-2-carboxylate |
Nucleophilic Attack at the Ester Carbonyl
The ester functional group at the C2 position is susceptible to nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. Research on analogous compounds, such as 2,4-dinitrophenyl 5-substituted-2-furoates, indicates that these reactions proceed via a stepwise addition-elimination mechanism. mdpi.com
The general mechanism involves two key steps:
Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (in this case, the methoxide ion, -OCH₃).
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the leaving group. This pathway allows for the conversion of the methyl ester into other carboxylic acid derivatives, such as amides, anhydrides, or other esters (transesterification).
Role as a Nucleophile in Specific Reactions
The π-electron system of the furan ring is inherently nucleophilic, a characteristic that is enhanced by the electron-donating methyl groups at C3 and C5. chemicalforums.com Although the C2-ester group withdraws electron density, the ring can still act as a nucleophile, particularly in reactions with potent electrophiles. For instance, furan derivatives can participate in electro-oxidative coupling reactions with enol ethers. acs.org The increased electron density from the methyl groups makes the furan ring in this compound more reactive in such transformations compared to unsubstituted furan.
Cycloaddition Chemistry
The conjugated diene system within the furan ring allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic structures. acs.org
Diels-Alder Reactions and Furan as a Diene
The furan ring can serve as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgacs.org This reaction forms a six-membered ring, resulting in the characteristic 7-oxabicyclo[2.2.1]heptane skeleton. acs.org
The reactivity of the furan diene is highly dependent on its substituents:
Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thus increasing the reaction rate. rsc.orgresearchgate.net
Electron-withdrawing groups lower the HOMO energy, increasing the HOMO-LUMO gap and decreasing reactivity. rsc.orgresearchgate.net
Diels-Alder reactions involving furans are often reversible, and the stereochemical outcome can be subject to thermodynamic control. mdpi.com While the initial kinetic product is often the endo-adduct, this can isomerize to the more thermodynamically stable exo-adduct upon heating. acs.org
Table 2: Influence of Substituents on Furan Reactivity in Diels-Alder Reactions
| Furan Derivative | Substituent Type | Predicted Reactivity (vs. Furan) | Reference |
|---|---|---|---|
| 2,5-Dimethylfuran | Electron-donating | Higher | rsc.org |
| Furfural (Furan-2-carboxaldehyde) | Electron-withdrawing | Lower | rsc.orgmdpi.com |
| This compound | Donating (x2), Withdrawing (x1) | Likely Higher | rsc.orgresearchgate.net |
1,3-Dipolar Cycloadditions Involving Furan Moieties
Furan and its derivatives can also act as dipolarophiles in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole (a molecule with a three-atom π-system containing 4 electrons) reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org This provides a versatile route for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov
The furan ring of this compound can react with various 1,3-dipoles, such as nitrile oxides, azides, and nitrones. oup.comumn.edu The electron-rich nature of the substituted furan ring makes it a suitable partner for electron-deficient 1,3-dipoles. The reaction's regioselectivity would be determined by the electronic and steric nature of both the furan derivative and the specific 1,3-dipole used. Intramolecular versions of this reaction have also been reported, providing access to complex fused-ring systems. oup.com
Ester Hydrolysis and Transesterification Pathways
The ester group in this compound is a key functional group that can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acids or bases.
Ester Hydrolysis is the process of cleaving the ester back into its constituent carboxylic acid and alcohol.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the presence of a large excess of water is typically required to drive the equilibrium towards the formation of 3,5-dimethylfuran-2-carboxylic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide or lithium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester. reddit.comthieme-connect.de This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol). The choice of cation (e.g., Li⁺ vs. Na⁺) and solvent system (e.g., THF/water) can influence the reaction's success and rate. reddit.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol.
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.com An alcohol (R'-OH) then acts as the nucleophile. To ensure a high yield of the new ester, the alcohol used for the reaction is often employed as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : This pathway involves an alkoxide (R'O⁻) acting as the nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxide group (in this case, methoxide). This is an equilibrium process, and using the desired alcohol as the solvent can shift the equilibrium to favor the product. masterorganicchemistry.com
| Transformation | Conditions | Reagents | Product |
|---|---|---|---|
| Hydrolysis | Acid-Catalyzed | H₂O, Acid (e.g., H₂SO₄) | 3,5-Dimethylfuran-2-carboxylic acid |
| Hydrolysis (Saponification) | Base-Catalyzed | Base (e.g., LiOH, NaOH), H₂O/Solvent | 3,5-Dimethylfuran-2-carboxylate Salt |
| Transesterification | Acid-Catalyzed | R'-OH, Acid (e.g., H₂SO₄) | Alkyl 3,5-dimethylfuran-2-carboxylate |
| Transesterification | Base-Catalyzed | R'-OH, Base (e.g., NaOR') | Alkyl 3,5-dimethylfuran-2-carboxylate |
Oxidation and Reduction Pathways of Functional Groups
Oxidation of Methyl Groups and Furan Ring
The furan ring and its methyl substituents in this compound are susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.
The furan ring itself is an electron-rich heterocycle, making it reactive towards various oxidizing agents. Oxidation can lead to ring-opening products. For instance, the oxidation of the related compound 2,5-dimethylfuran (DMF) can proceed through several pathways. Reaction with hydroxyl radicals (OH) can lead to the formation of species like methyl vinyl ketone (MVK). acs.org Ozonolysis of 2,5-dimethylfuran results in products such as formaldehyde, methylglyoxal, and acetic acid. rsc.org Epoxidation of the furan ring can also occur, leading to rearranged products like hex-3-ene-2,5-dione. researchgate.net
The methyl groups attached to the furan ring can also be oxidized. Depending on the strength of the oxidizing agent, this can result in the formation of aldehydes (formyl groups) or carboxylic acids. This reactivity is analogous to the oxidation of methyl groups on other aromatic systems.
| Functional Group | Oxidizing Agent/Condition | Potential Products |
|---|---|---|
| Furan Ring | Ozone (O₃) | Ring-opened products (e.g., dicarbonyls) rsc.org |
| Furan Ring | Peroxy acids | Epoxides, ring-opened diones researchgate.net |
| Furan Ring | Hydroxyl Radicals (OH) | Ring-opened fragments (e.g., MVK) acs.org |
| Methyl Groups | Strong Oxidants (e.g., KMnO₄) | Carboxylic acids |
| Methyl Groups | Mild Oxidants | Aldehydes |
Reduction of the Ester Functionality
The ester group of this compound can be selectively reduced to a primary alcohol, yielding (3,5-dimethylfuran-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
In addition to the ester, the furan ring itself can undergo reduction, although this generally requires different conditions, such as catalytic hydrogenation. The reduction of the furan ring typically proceeds in a stepwise manner, first yielding a dihydrofuran and then a fully saturated tetrahydrofuran derivative. wikipedia.org However, simple furans can be difficult to reduce without ring opening. pharmaguideline.com The presence of an electron-withdrawing group like the ester in the starting material can influence the ease of ring reduction. Recent methods have shown that furans can be reduced to 2,5-dihydrofurans using silanes in the presence of a Brønsted acid catalyst. acs.orgnih.gov The strength of the acid can control whether the reaction stops at the dihydrofuran stage or proceeds to the tetrahydrofuran. nih.gov
| Functional Group | Reducing Agent/Condition | Product |
|---|---|---|
| Ester | Lithium aluminum hydride (LiAlH₄) | (3,5-Dimethylfuran-2-yl)methanol |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | (3,5-Dimethylfuran-2-yl)methanol |
| Furan Ring | Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Tetrahydrofuran derivative |
| Furan Ring | Silane, Brønsted Acid (e.g., TFA) | 2,5-Dihydrofuran derivative nih.gov |
| Furan Ring | Silane, Strong Brønsted Acid (e.g., TfOH) | Tetrahydrofuran derivative nih.gov |
Derivatization and Analogues: Synthesis and Functionalization of Methyl 3,5 Dimethylfuran 2 Carboxylate
Strategies for Functional Group Interconversions
Functional group interconversions are fundamental to modifying the chemical properties of methyl 3,5-dimethylfuran-2-carboxylate. These transformations can alter the molecule's polarity, reactivity, and potential for further derivatization.
Modification of the Ester Group
The methyl ester group at the C2 position is a prime site for modification. Standard organic synthesis techniques can be employed to convert the ester into other functional groups, thereby altering the electronic nature of the furan (B31954) ring and providing handles for further synthesis.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,5-dimethylfuran-3-carboxylic acid) under acidic or basic conditions. This transformation is a common first step for creating amides or other acid derivatives.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, isopropyl) by reaction with a different alcohol, typically under acid catalysis such as with scandium(III) triflate. organic-chemistry.org
Amidation: Direct reaction with amines can form the corresponding amides. This is often facilitated by first converting the ester to the carboxylic acid or the more reactive acyl chloride. The synthesis of primary amides, for instance, can be achieved through transition-metal-catalyzed carbonylation reactions that use ammonia (B1221849) surrogates, providing a pathway to nitrogen-containing analogues. acs.org
Reduction: The ester group can be reduced to a primary alcohol (3,5-dimethyl-2-furyl)methanol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This introduces a hydroxymethyl group, which can be further functionalized.
Transformations at Furan Ring Substituents
The two methyl groups and the unsubstituted C4 position on the furan ring are also targets for functionalization. The electron-donating nature of the methyl groups and the furan oxygen activates the ring, particularly at the C4 position, for electrophilic substitution.
One key transformation is formylation via the Vilsmeier-Haack reaction. While not specifically documented for this compound, the formylation of a similar compound, methyl 2-methylfuran-3-carboxylate, to yield methyl 5-formyl-2-methylfuran-3-carboxylate demonstrates the feasibility of this approach. chemicalbook.com In this reaction, phosphoryl chloride (POCl3) and dimethylformamide (DMF) are used to introduce a formyl (-CHO) group onto the furan ring. chemicalbook.com This aldehyde can then serve as a versatile intermediate for creating a wide range of derivatives through reactions like condensation, oxidation, or reduction.
Design and Synthesis of Substituted Analogues
The synthesis of substituted analogues of this compound involves the direct introduction of new functional groups onto the furan ring. This allows for the systematic modification of the molecule's steric and electronic properties.
Introduction of Halogen, Nitrogen, and Oxygen-Containing Moieties
The introduction of heteroatoms can significantly impact the biological activity and physical properties of the molecule.
Halogenation: Halogens can be introduced onto the furan ring through electrophilic halogenation. For example, bromination of related thiophene (B33073) carboxylates has been achieved using aqueous bromine, suggesting a similar strategy could be applied to furan systems to prepare bromo-derivatives. beilstein-journals.org
Nitrogen-Containing Moieties: Nitrogen can be incorporated in various forms. Amine derivatives of related furan compounds have been prepared, indicating that the core structure is amenable to such modifications. researchgate.net Phthalimide (B116566) groups, which can serve as protected primary amine synthons, have been attached to other complex molecules via ester or ether linkages, a strategy applicable to derivatives of the title compound. mdpi.com Furthermore, furan carboxylic acids can be used as precursors for synthesizing more complex nitrogen-containing heterocycles like 1,3,4-oxadiazoles and triazolothiadiazoles. researchgate.net
Oxygen-Containing Moieties: Besides modifications of the ester group, oxygen can be introduced through reactions like hydroxymethylation. The synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate from furfuryl alcohol is a well-established process that highlights how hydroxyl groups can be incorporated into furan carboxylate structures. researchgate.netresearchgate.net
The following table summarizes a representative formylation reaction on a related furan carboxylate, illustrating a method for introducing an oxygen-containing moiety.
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 2-methylfuran-3-carboxylate | POCl3, DMF | 0 °C to 100 °C, 3 h | Methyl 5-formyl-2-methylfuran-3-carboxylate | 83% |
Impact of Steric and Electronic Effects on Derivatization
The outcome of derivatization reactions is heavily influenced by the steric and electronic environment of the this compound ring.
Electronic Effects: The furan ring is an electron-rich heterocycle. The two methyl groups at C3 and C5 are electron-donating, further increasing the electron density of the ring and activating it towards electrophilic substitution. Conversely, the methyl carboxylate group at C2 is electron-withdrawing, which deactivates the adjacent C3 position but directs incoming electrophiles to the C4 and C5 positions. The combined effect of these substituents strongly activates the C4 position, making it the most likely site for reactions like halogenation or formylation.
Steric Effects: The presence of substituents at the C2, C3, and C5 positions creates steric hindrance that can influence the regioselectivity and rate of reactions. For example, derivatization at the C4 position is sterically accessible. However, reactions involving the ester group at C2 may be hindered by the adjacent methyl group at C3. Similarly, derivatization of the C3-methyl group might be influenced by the adjacent ester. Studies on other substituted systems have shown that ortho-substituents can significantly impede reactivity, likely due to steric hindrance that destabilizes key reaction intermediates. acs.org
Targeted Derivatization for Specific Research Applications
Derivatization of the this compound scaffold is often goal-oriented, aiming to produce analogues for specific applications in medicinal chemistry, agrochemistry, and materials science. mdpi.com
Furan-containing compounds are present in numerous natural products and pharmaceuticals and are known to possess a wide range of biological activities. researchgate.netresearchgate.net By modifying the core structure, researchers can fine-tune its properties to enhance a specific biological effect. For example, the introduction of nitrogen-containing groups like amides or heterocycles is a common strategy in drug discovery to improve solubility, metabolic stability, and target binding. acs.orgmdpi.com The synthesis of phthalimide derivatives, for instance, is a known approach for developing new pharmacophores with applications in oncology and infectious diseases. mdpi.com
Furthermore, furan dicarboxylic acids and their esters are considered important bio-based molecules for the polymer industry, serving as potential replacements for petroleum-derived chemicals. acs.org Targeted derivatization can create monomers with specific properties for the synthesis of novel bioplastics. The conversion of furan-2-carboxylic acid derivatives into more complex heterocyclic systems like thiadiazoles and oxadiazoles (B1248032) demonstrates their utility as versatile building blocks in synthetic chemistry for accessing novel chemical entities. researchgate.net
Spectroscopic and Structural Characterization Techniques for Methyl 3,5 Dimethylfuran 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules, offering deep insights into the carbon framework and the spatial arrangement of protons.
The proton NMR (¹H NMR) spectrum of Methyl 3,5-dimethylfuran-2-carboxylate is anticipated to be relatively simple, revealing four distinct proton signals corresponding to the different electronic environments of the hydrogen atoms in the molecule.
Furan (B31954) Ring Proton (H-4): A single aromatic proton is attached to the C-4 position of the furan ring. This proton is expected to appear as a singlet in the spectrum, as it has no adjacent protons to couple with. Its chemical shift would likely fall in the aromatic region, anticipated around 6.0-6.2 ppm, influenced by the electron-donating methyl groups and the electron-withdrawing carboxylate group.
Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester functionality are chemically equivalent and will produce a sharp singlet. This signal is typically found in the range of 3.7-3.9 ppm.
C-3 Methyl Protons (-CH₃): The methyl group at the C-3 position is adjacent to the carboxylate group. Its protons will resonate as a singlet, with an expected chemical shift around 2.2-2.4 ppm.
C-5 Methyl Protons (-CH₃): The methyl group at the C-5 position is adjacent to the furan ring's oxygen atom. This environment will also result in a singlet, with a chemical shift anticipated to be slightly different from the C-3 methyl, likely in the range of 2.1-2.3 ppm.
The integration of these signals would correspond to a ratio of 1:3:3:3, confirming the relative number of protons in each unique environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-4 | 6.10 | Singlet | 1H |
| -OCH₃ | 3.80 | Singlet | 3H |
| C3-CH₃ | 2.30 | Singlet | 3H |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, eight distinct signals are expected, one for each unique carbon atom.
Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 160-165 ppm.
Furan Ring Carbons (C-2, C-3, C-5): The quaternary carbons of the furan ring that are bonded to substituents (C-2, C-3, and C-5) will have distinct chemical shifts. C-2, bonded to both the ester and the oxygen, would be highly deshielded. C-3 and C-5, bonded to methyl groups, would appear at different positions influenced by their respective neighbors. Expected ranges are approximately 158 ppm (C-2), 150 ppm (C-5), and 115 ppm (C-3).
Furan Ring Carbon (C-4): The protonated carbon of the furan ring, C-4, would resonate at a chemical shift value typical for furanoid systems, predicted to be around 108-110 ppm.
Ester Methyl Carbon (-OCH₃): The carbon of the ester's methyl group is expected in the 51-53 ppm range.
Ring Methyl Carbons (C3-CH₃ and C5-CH₃): The carbons of the two methyl groups attached to the furan ring are the most shielded and would appear furthest upfield. They are expected to have slightly different chemical shifts, likely in the 10-15 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 164.0 |
| C-2 | 158.0 |
| C-5 | 150.0 |
| C-3 | 115.0 |
| C-4 | 109.0 |
| -OCH₃ | 52.0 |
| C5-CH₃ | 13.0 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons to couple with each other. This lack of correlation would support the proposed isolated proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal, the ester -OCH₃ protons to the -OCH₃ carbon, and the protons of each ring-attached methyl group to their respective methyl carbons.
The H-4 proton showing correlations to C-2, C-3, and C-5.
The ester methyl protons (-OCH₃) correlating to the ester carbonyl carbon (C=O).
The C-3 methyl protons showing correlations to C-2, C-3, and C-4.
The C-5 methyl protons showing correlations to C-4 and C-5, and potentially to the furan oxygen's adjacent carbon, C-2. These correlations would definitively establish the substitution pattern on the furan ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal spatial proximities between protons. A NOESY spectrum could show correlations between the H-4 proton and the protons of the methyl groups at C-3 and C-5, confirming their positions on the ring. It might also show a correlation between the C-3 methyl protons and the ester methyl protons, depending on the preferred conformation of the ester group.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl groups and the furan ring would appear in the region of 2850-3100 cm⁻¹.
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected. This is one of the most prominent peaks in the spectrum and typically appears in the range of 1720-1740 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring would result in one or more bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: The spectrum would show strong C-O stretching bands. The C-O bond of the ester group typically gives rise to two asymmetric and symmetric stretching bands, which would be located in the 1000-1300 cm⁻¹ region. The C-O-C stretching of the furan ring itself would also contribute to absorption in this fingerprint region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl/Aryl) | Stretching | 2850-3100 | Medium |
| C=O (Ester) | Stretching | 1720-1740 | Strong, Sharp |
| C=C (Furan Ring) | Stretching | 1500-1650 | Medium-Variable |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly useful for identifying vibrations of non-polar or symmetric bonds.
The Raman spectrum of this compound would be expected to show:
Strong signals for the C=C stretching modes of the furan ring, as these bonds involve a significant change in polarizability during vibration.
A characteristic symmetric "ring breathing" mode, which is often a strong band in the Raman spectra of aromatic and heteroaromatic compounds.
The C-C stretching vibrations between the ring and the methyl substituents.
While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum.
Together, the detailed data from NMR, FT-IR, and Raman spectroscopy provide a comprehensive and unambiguous structural characterization of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique for the characterization of this compound, providing vital information on its molecular weight, elemental composition, and structural features.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₈H₁₀O₃), the theoretical exact mass can be calculated. This calculated value is then compared against the experimentally measured mass to confirm the elemental formula and rule out other potential structures with the same nominal mass.
The technique is powerful enough to distinguish between ions of very similar masses. For instance, in the analysis of related furan compounds, HRMS has been used to confirm product formation with high confidence. For example, the sodium adduct of methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate ([M+Na]⁺) has a calculated exact mass of 263.0890, which was experimentally found to be 263.0894. rsc.org Similarly, the sodium adduct of methyl 5-(azidomethyl)furan-2-carboxylate has a calculated mass of 204.0380 and a found mass of 204.0379. rsc.org This level of precision is crucial for verifying the identity of newly synthesized compounds or those isolated from complex mixtures.
Table 1: Theoretical Exact Mass for this compound and Related Ions This table is generated based on the principles of High-Resolution Mass Spectrometry.
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M]⁺ | [C₈H₁₀O₃]⁺ | 154.06299 |
| [M+H]⁺ | [C₈H₁₁O₃]⁺ | 155.07029 |
| [M+Na]⁺ | [C₈H₁₀O₃Na]⁺ | 177.05224 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), reveals a molecule's fragmentation pattern upon ionization. This pattern serves as a structural fingerprint, offering definitive confirmation of the compound's architecture. The fragmentation of esters and furan derivatives follows predictable pathways. libretexts.orgimreblank.ch
For this compound, the initial event is the formation of the molecular ion ([M]⁺), which would appear at an m/z corresponding to its molecular weight (154 g/mol ). This molecular ion then undergoes a series of fragmentation events, leading to characteristic daughter ions. Common fragmentation pathways for esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. libretexts.orgmiamioh.edu
Key expected fragmentation pathways include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in a stable acylium ion. This would produce a peak at m/z 123 ([M-31]⁺).
Loss of the methoxycarbonyl group (•COOCH₃): This fragmentation would lead to a peak corresponding to the dimethylfuranyl cation at m/z 95 ([M-59]⁺).
Cleavage within the furan ring: The furan ring itself can undergo cleavage, though this is often less favored than the loss of the ester substituents.
Analysis of the fragmentation of related compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, has provided a general framework for understanding how alkylated furan rings break apart, involving processes like the neutral loss of carbon monoxide (CO). imreblank.ch The mass spectrum of the isomeric compound Methyl 2-methylfuran-3-carboxylate shows a molecular ion peak at m/z 140, with other significant fragments at m/z 125 and 109, illustrating the characteristic fragmentation of a methyl-substituted furan carboxylate. nih.gov
Table 2: Predicted Key Mass Fragments for this compound This table is generated based on established fragmentation principles for esters and furan compounds. libretexts.orgimreblank.ch
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion ([M]⁺) |
| 123 | [C₇H₇O₂]⁺ | Loss of methoxy radical (•OCH₃) |
| 95 | [C₆H₇O]⁺ | Loss of methoxycarbonyl group (•COOCH₃) |
Electronic Absorption and Emission (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The furan ring, being an aromatic heterocycle, possesses π-electrons that can be excited to higher energy orbitals (π → π* transitions). The position and intensity of the absorption maxima (λ_max) are influenced by the substituents attached to the ring.
Theoretical studies on furan and its methylated derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, using Density Functional Theory (DFT) have been performed to calculate their electronic absorption spectra. globalresearchonline.net These calculations show that the presence of methyl groups, which are electron-donating, can influence the energy of the molecular orbitals and thus shift the absorption bands. For this compound, the presence of two methyl groups and a carboxylate group on the furan ring is expected to result in characteristic UV absorption bands. Experimentally, related furanolide compounds have been shown to exhibit characteristic absorption in the range of 330–360 nm. acs.org
While detailed experimental spectra for this specific compound are not widely published, the technique is valuable for confirming the presence of the substituted furan chromophore and for quantitative analysis using the Beer-Lambert law.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound has not been reported in the reviewed literature, the application of this technique to similar heterocyclic molecules demonstrates its power. For example, single-crystal X-ray diffraction analysis of Methyl-3-aminothiophene-2-carboxylate revealed that it crystallizes in the monoclinic P2₁/c space group. mdpi.com The study provided exact bond lengths, such as C–S bonds ranging from 1.7113(19) to 1.7395(16) Å and C=O bond lengths, and detailed how the molecules pack in the crystal lattice through intermolecular hydrogen bonds. mdpi.com
Similarly, the crystallographic study of a complex pyran derivative provided its crystal system (monoclinic, C2/c), unit cell dimensions, and the dihedral angle between the pyran and phenyl rings (87.8(1)°). researchgate.net Were a suitable crystal of this compound to be grown, X-ray crystallography would provide conclusive data on:
The planarity of the furan ring.
The precise bond lengths and angles of the ester and methyl substituents.
The conformation of the ester group relative to the furan ring.
The nature of intermolecular interactions (e.g., C–H···O interactions) that stabilize the crystal packing.
Theoretical and Computational Chemistry Studies of Methyl 3,5 Dimethylfuran 2 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the molecular properties of Methyl 3,5-dimethylfuran-2-carboxylate. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, while Ab Initio methods like Hartree-Fock (HF) provide a foundational, albeit less correlated, approach. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals scielo.org.mxmaterialsciencejournal.org.
The first step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, calculations would reveal a nearly planar furan (B31954) ring, a common feature of aromatic systems nih.gov. The methyl and methyl carboxylate groups attached to the ring will have specific spatial orientations.
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. In similar heterocyclic compounds, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography mdpi.com. The C=O bonds of the carboxyl group are typically located in the same plane as the furan ring mdpi.com.
Table 1: Predicted Molecular Geometry Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations of structurally similar furan and thiophene (B33073) carboxylates. Actual values would require specific computation.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C2-C3 | 1.38 Å |
| C4-C5 | 1.37 Å | |
| O1-C2 | 1.36 Å | |
| O1-C5 | 1.37 Å | |
| C2-C(O)OCH₃ | 1.48 Å | |
| C(O)-OCH₃ | 1.35 Å | |
| C=O | 1.21 Å | |
| Bond Angle (°) | C5-O1-C2 | 106.5° |
| O1-C2-C3 | 110.0° | |
| C2-C3-C4 | 106.8° | |
| C3-C4-C5 | 106.7° | |
| O1-C5-C4 | 110.0° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comresearchgate.net. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most capable of accepting electrons (electrophilicity) researchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity mdpi.commalayajournal.org. A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive researchgate.net.
For this compound, the HOMO is expected to be delocalized primarily over the electron-rich furan ring and the electron-donating methyl groups. The LUMO is anticipated to be concentrated on the electron-withdrawing methyl carboxylate group and adjacent atoms of the furan ring mdpi.com. This distribution of frontier orbitals helps predict the sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP) Note: Values are representative based on calculations for similar substituted furan systems malayajournal.org.
| Parameter | Predicted Energy (eV) |
| HOMO | -5.95 eV |
| LUMO | -1.40 eV |
| Energy Gap (ΔE) | 4.55 eV |
The relatively large energy gap suggests that this compound possesses good kinetic stability.
Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical vibrational frequencies (IR) can be calculated from the optimized geometry. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor to improve agreement with experimental data scielo.org.mx.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method scielo.org.mxjmcs.org.mx. Comparing these theoretical spectra with experimental ones can help confirm the molecular structure and assign specific signals to individual atoms.
Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts Note: These are representative values. IR frequencies are typically scaled. NMR shifts are relative to a standard (e.g., TMS).
| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |
| FT-IR | C-H stretch (methyl) | ~2960 cm⁻¹ |
| C=O stretch (ester) | ~1725 cm⁻¹ | |
| C=C stretch (furan ring) | ~1580 cm⁻¹ | |
| C-O-C stretch (furan ring) | ~1150 cm⁻¹ | |
| ¹H-NMR | -OCH₃ (ester) | ~3.8 ppm |
| Ring -CH₃ | ~2.3 - 2.5 ppm | |
| Furan Ring H | ~6.1 ppm | |
| ¹³C-NMR | C=O (ester) | ~162 ppm |
| Furan Ring C (substituted) | ~140 - 155 ppm | |
| Furan Ring C (unsubstituted) | ~110 ppm | |
| -OCH₃ (ester) | ~51 ppm | |
| Ring -CH₃ | ~12 - 14 ppm |
Molecular Dynamics and Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time psu.edu. An MD simulation for this compound would provide insights into its conformational flexibility, particularly the rotation of the substituent groups (methyl and methyl carboxylate) around their single bonds.
Such simulations can reveal the preferred orientations of these groups and the energy barriers to rotation. This information is valuable for understanding how the molecule might interact with other molecules, such as solvents or biological receptors. Studies on the furan ring itself have shown it to be conformationally flexible, deviating from perfect planarity at non-zero temperatures nih.gov.
Reaction Mechanism Elucidation and Kinetic Studies
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies researchgate.net. For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or participation in cycloaddition reactions mdpi.comresearchgate.net.
For instance, a study on its synthesis could model the cyclization steps, confirming the most likely reaction pathway by comparing the energy barriers of different proposed mechanisms nih.gov. Kinetic parameters, such as rate constants, can be derived from the calculated activation energies using transition state theory, providing a comprehensive understanding of the reaction's dynamics.
Aromaticity and Stability Assessments of Furan Ring Systems
Furan is considered an aromatic compound because it has a planar, cyclic, conjugated system with 6 π-electrons (four from the double bonds and two from an oxygen lone pair), satisfying Hückel's rule numberanalytics.com. However, the aromaticity of furan is significantly less pronounced than that of benzene, making it more reactive rsc.orgpearson.com.
The stability and aromaticity of the furan ring in this compound are influenced by its substituents. The two methyl groups at the C3 and C5 positions are electron-donating, which increases the electron density of the π-system and generally enhances aromatic character. Conversely, the methyl carboxylate group at the C2 position is electron-withdrawing, which tends to decrease the electron density and aromaticity.
Computational methods can quantify aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) researchgate.net. NICS calculations, for example, measure the magnetic shielding at the center of the ring; a more negative value indicates stronger aromaticity. Such an analysis would likely show that the competing electronic effects of the substituents result in a moderately aromatic and stable furan system.
Nucleus Independent Chemical Shift (NICS) Analysis
Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated by placing a "ghost" atom (a point of zero charge with basis functions) at a specific position within or above a ring system and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero are typically associated with non-aromatic systems. The NICS value is often calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). The latter is often considered a better measure of the π-electron contribution to aromaticity.
For the furan ring system, the degree of aromaticity is a subject of considerable interest. Furan is considered aromatic due to its planar structure and the presence of six π-electrons (four from the double bonds and two from an oxygen lone pair) that satisfy Hückel's rule. numberanalytics.comnumberanalytics.com However, its aromaticity is less pronounced than that of benzene. numberanalytics.com
Computational studies on furan and its derivatives provide insight into their aromatic character. For instance, NICS(1) values have been calculated for furan subunits within larger macrocyclic structures, indicating the retention of their inherent aromaticity. researchgate.net The substitution pattern on the furan ring is expected to influence its electronic structure and, therefore, its NICS values. Electron-donating groups, such as methyl groups, are generally expected to enhance the π-electron delocalization and thus the aromaticity of the ring. Conversely, electron-withdrawing groups, like a methyl carboxylate group, may have a more complex effect, potentially decreasing the electron density in the ring.
To illustrate the typical NICS values for furan systems, the following table presents data for furan and related five-membered heterocyclic compounds.
Table 1: Comparative NICS(1)zz Values for Furan and Related Heterocycles
| Compound | NICS(1)zz Value (ppm) |
|---|---|
| Furan-bridged P/N-FLP (Reactant) | -9.1 |
| Pyrrole-bridged P/N-FLP (Reactant) | -9.4 |
This table shows calculated NICS(1)zz values for furan and pyrrole (B145914) rings within specific frustrated Lewis pair (FLP) systems, indicating their aromatic character. numberanalytics.com A more negative value suggests a stronger diatropic ring current and greater aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is calculated using a formula that considers the sum of squared differences between the actual bond lengths and the optimal bond lengths for the types of bonds present in the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system, respectively. nih.gov
The application of the HOMA index to heterocyclic systems like furan has been a topic of discussion among computational chemists, with different parameterizations of the model yielding varying results. For instance, some earlier parameterizations of HOMA resulted in values close to zero for furan, which contradicted its known aromatic character. bohrium.com To address these discrepancies, new parameterizations, such as the Harmonic Oscillator Model of Heterocycle Electron Delocalization (HOMHED), have been developed to better account for the electronic effects of heteroatoms. bohrium.com
The HOMA index for this compound would depend on the bond lengths within the furan ring, which are influenced by the electronic effects of the substituents. The electron-donating methyl groups would tend to increase electron delocalization, potentially leading to more uniform bond lengths and a higher HOMA value. The electron-withdrawing methyl carboxylate group would introduce asymmetry in the bond lengths. The final HOMA value would reflect the balance of these competing influences on the geometry of the furan ring.
The table below provides HOMA values for furan and other five-membered heterocycles, calculated using different parameterizations, to illustrate the range of values and the ongoing development of this computational tool.
Table 2: HOMA Index Values for Furan and Related Heterocycles
| Compound | HOMA Index Value | Parameterization |
|---|---|---|
| Furan | Close to 0 | rHOMA (1993) |
| Furan | Considered Aromatic | HOMHED |
This table highlights the impact of different parameterizations on the calculated HOMA index for furan. While the older rHOMA model suggested low aromaticity, the newer HOMHED parameterization aligns better with the expected aromatic character of furan. bohrium.com
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on "this compound" according to the specified outline.
The advanced research applications detailed in the instructions—specifically its use as a building block in the synthesis of natural products and complex polycyclic systems, its role as a precursor for other heterocycles like pyrazoles and pyrroles, and its integration into materials and polymer science—are not documented for this specific chemical compound in the accessible literature.
While research exists for other isomers and derivatives of methyl furancarboxylate, the strict requirement to focus solely on "this compound" prevents the inclusion of this related but distinct information. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and constraints.
Advanced Research Applications in Chemical Science
Integration into Advanced Materials and Polymer Science
Monomer Synthesis for Bio-based Polymers and Resins
The pursuit of sustainable alternatives to petroleum-based polymers has driven significant research into monomers derived from biomass. Furan-based compounds, in particular, have been identified as key platform chemicals due to their rigid structure and potential to be derived from C6 sugars. mdpi.com The most prominent examples are 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which serve as bio-based analogues to terephthalic acid and ethylene (B1197577) glycol, respectively, in the production of polyesters like polyethylene (B3416737) furanoate (PEF). mdpi.comsemanticscholar.orgrsc.org These polymers are noted for their potential to replace conventional plastics like polyethylene terephthalate (B1205515) (PET). semanticscholar.orgrsc.org
Within this context, substituted furan (B31954) esters such as Methyl 3,5-dimethylfuran-2-carboxylate represent a class of molecules that can be utilized as building blocks for more complex or functionalized monomers. While FDCA and BHMF are used to create the primary backbone of many furanic polymers, compounds like this compound can introduce specific side groups (in this case, methyl groups) onto the polymer chain. These modifications can be used to tune the final properties of the polymer, such as its thermal stability, solubility, and mechanical characteristics. The ester functional group provides a reactive site for polymerization reactions, typically through transesterification, to form polyester (B1180765) chains. wikipedia.org The development of such specialized monomers is crucial for expanding the range and performance of bio-based polymers and resins. researchgate.net
Application in Functional Materials Design
The rigid, aromatic-like structure of the furan ring makes it an attractive component in the design of functional materials. These materials are engineered to possess specific properties for advanced applications, including electronics, catalysis, and separation technologies. Furan derivatives can be incorporated as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity and surface area. semanticscholar.org The geometry and functional groups of the furan linker dictate the structure and properties of the resulting MOF, influencing its capacity for gas storage, separation, or catalysis. semanticscholar.org
While direct applications of this compound in functional materials are not extensively documented, its structural motifs are relevant. The furan core provides rigidity, while the carboxylate group offers a coordination site for metal ions in MOF synthesis. The methyl groups can influence the framework's porosity and surface characteristics. Furthermore, the furan ring's reactivity allows it to be a precursor in creating cross-linked polymer networks. For instance, furan diacrylates have been used as difunctional cross-linkers to enhance the tensile strength of vegetable oil-based polymer networks through photo-polymerization. researchgate.net This highlights the potential of furan esters to be chemically modified and integrated into the design of high-performance, functional materials.
Investigation of Biological Interactions and Structure-Activity Relationships (SAR)
Mechanistic Insights into Enzyme and Receptor Modulation
Furan derivatives have been identified as active modulators of various biological pathways, interacting with specific enzymes and receptors. Research into structurally related compounds provides mechanistic insights that may be applicable to this compound. For example, studies on other furan carboxylate esters have shown inhibitory activity against key metabolic enzymes. Molecular docking analyses of methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, a related furan ester, predicted the inhibition of the human cytochrome P450 enzyme CYP2C9. uem.br This enzyme is crucial for the metabolism of a wide range of drugs. The same study also identified bacterial proteins as potential targets; specifically, thymidylate kinase (2CCG) in Staphylococcus aureus and a carboxylate channel protein (4FUV) in Acinetobacter baumannii were predicted as binding targets, suggesting a mechanism for the compound's antimicrobial activity. uem.br
In the context of receptor modulation, certain furan-based scaffolds have been identified as agonists for G protein-coupled receptors (GPCRs). A study on 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives found them to be potent agonists of GPR35, a receptor implicated in conditions like hypertension and inflammatory bowel disease. nih.gov These findings demonstrate that the furan core can serve as a scaffold for ligands that specifically interact with and activate receptor signaling pathways. Such studies provide a basis for investigating this compound and its derivatives as potential modulators of enzyme and receptor activity.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. For furan-based compounds, SAR studies have revealed key determinants of their potency and selectivity. For instance, in a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives investigated as GPR35 agonists, the carboxylic acid group was found to be critical for activating the receptor. nih.gov This suggests that the carboxylate moiety in this compound is likely a crucial feature for its potential biological interactions.
Studies on derivatives of the related compound methyl-5-(hydroxymethyl)-2-furan carboxylate have further elucidated SAR principles for this class of molecules. When tested for cytotoxicity against cancer cell lines, the introduction of a tryptamine (B22526) group via an amine linkage led to a significant increase in anticancer activity. orientjchem.org Conversely, connecting the tryptamine via an amide linkage reduced the activity, highlighting the importance of the linker type. orientjchem.org These studies collectively indicate that modifications at various positions on the furan ring and the nature of the functional groups attached can drastically alter the biological profile of the molecule, providing a roadmap for the rational design of new derivatives with enhanced or selective activity.
In vitro Biological Screening and Mechanistic Basis (e.g., cytotoxic effects on cell lines, antimicrobial activity mechanisms)
In vitro screening is a primary method for identifying the biological potential of chemical compounds. Furan derivatives have been subjected to extensive screening, revealing significant cytotoxic and antimicrobial properties. A chemo-enzymatic platform used to synthesize a library of furanolide derivatives found that several of these compounds demonstrated significant cytotoxicity, particularly against the A549 lung cancer cell line. acs.org
Antimicrobial activity is another prominent feature of furan-based compounds. A study on methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a structural isomer of a potential precursor to the target compound, showed it has high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. scialert.netasianindexing.com The mechanism was determined to be bacteriolytic, involving damage to the cell wall and membrane. scialert.netasianindexing.com Further research on a related furan ester, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, confirmed broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as Candida yeast species. uem.br The Minimum Inhibitory Concentrations (MICs) for this compound were determined to be as low as 15.6 µg/mL against S. aureus and A. baumannii. uem.br
Below are tables summarizing the in vitro biological activity for related furan carboxylate compounds.
Cytotoxicity of Furan Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa (Cervical Cancer) | 64.00 | asianindexing.com |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HepG2 (Liver Cancer) | 102.53 | asianindexing.com |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | HeLa (Cervical Cancer) | 62.37 | orientjchem.orgresearchgate.net |
Antimicrobial Activity (MIC) of a Furan Ester Derivative*
| Microorganism | Type | MIC (µg/mL) | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 15.6 | uem.br |
| Bacillus subtilis | Gram-positive Bacteria | 31.25 | uem.br |
| Acinetobacter baumannii | Gram-negative Bacteria | 15.6 | uem.br |
| Escherichia coli | Gram-negative Bacteria | 62.5 | uem.br |
| Klebsiella pneumoniae | Gram-negative Bacteria | 31.25 | uem.br |
| Candida albicans | Yeast | 31.25 | uem.br |
Applications in Analytical Chemistry
In analytical chemistry, well-characterized compounds serve as essential reference standards for the identification and quantification of substances in complex mixtures. This compound, as a distinct chemical entity, can be used as a reference standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its unique mass spectrum and retention time would allow for its unambiguous identification in the analysis of natural products, environmental samples, or biomass-derived chemical streams.
Furthermore, the study of furan oxidation mechanisms in atmospheric chemistry relies on the ability to monitor the decay of parent compounds and the formation of products. In such studies, authentic standards like this compound are crucial for calibrating analytical instruments, such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), ensuring accurate kinetic and product yield measurements. rsc.org While specific, widespread analytical methods based on this compound are not prevalent, its role as a standard for quality control and research purposes is a key application in the analytical sciences.
Derivatization for Enhanced Detection and Separation
In analytical chemistry, derivatization is a common strategy to improve the detection and separation of compounds that may otherwise exhibit poor response to analytical instrumentation or co-elute with other matrix components. For furan carboxylates like this compound, several derivatization approaches could be theoretically employed.
One common method involves the hydrolysis of the ester group to the corresponding carboxylic acid. This resulting 3,5-dimethylfuran-2-carboxylic acid can then be reacted with a variety of derivatizing agents to introduce a functional group that enhances detectability. For instance, esterification with a fluorinated alcohol would yield a derivative suitable for highly sensitive detection by gas chromatography with electron capture detection (GC-ECD).
Another potential derivatization pathway is through reactions involving the furan ring itself, though this is less common for analytical purposes due to the potential for multiple products. However, reactions that target the electron-rich furan system could be explored to introduce chromophores for enhanced UV-Vis detection in high-performance liquid chromatography (HPLC).
The primary goals of derivatizing furan carboxylates in analytical chemistry include:
Increased Volatility: For gas chromatography, converting the compound to a more volatile derivative can improve peak shape and reduce retention times.
Enhanced Detector Response: Introducing specific functional groups (e.g., electrophores for ECD, fluorophores for fluorescence detection) can significantly lower the limits of detection.
Improved Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, which can be leveraged to achieve better separation from interfering compounds in complex samples.
| Potential Derivatization Reaction | Derivatizing Agent Class | Analytical Technique | Purpose |
| Hydrolysis followed by Esterification | Fluorinated Alcohols | GC-ECD | Enhanced Sensitivity |
| Hydrolysis followed by Amidation | UV-Active Amines | HPLC-UV | Introduction of Chromophore |
| Transesterification | Higher Molecular Weight Alcohols | GC-MS | Improved Mass Spectral Identification |
Use as a Standard or Reference Compound in Analytical Methods
For a compound to be used as a reliable standard or reference in analytical methods, it must be available in a highly pure and stable form. Assuming the availability of pure this compound, it could serve several critical roles in analytical chemistry.
As a reference standard , it would be used to confirm the identity of the compound in a sample by comparing retention times in chromatographic systems (like GC or HPLC) and mass spectra with that of the known standard. This is crucial for the unambiguous identification of analytes in complex matrices.
In quantitative analysis, this compound could be used as an external standard . This involves preparing a series of solutions with known concentrations of the pure compound to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its instrumental response to this calibration curve.
Furthermore, if a stable isotopically labeled version of this compound were synthesized (e.g., containing deuterium (B1214612) or carbon-13), it could serve as an ideal internal standard for quantification by isotope dilution mass spectrometry. This is considered the gold standard for accurate quantification as it corrects for sample preparation losses and instrumental variability.
| Type of Standard | Application | Methodology | Key Advantage |
| Reference Standard | Qualitative Analysis | Comparison of retention time and mass spectrum. | Confident compound identification. |
| External Standard | Quantitative Analysis | Generation of a calibration curve from known concentrations. | Straightforward quantification. |
| Internal Standard (Isotopically Labeled) | Quantitative Analysis | Addition of a known amount of the labeled standard to samples. | High accuracy and precision by correcting for matrix effects and sample loss. |
Q & A
Q. What are the common synthetic routes for Methyl 3,5-dimethylfuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via multi-step routes involving esterification and alkylation. A typical approach includes:
Esterification : Reacting 3,5-dimethylfuran-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C).
Purification : Using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid), and reaction time (monitored via TLC). For reproducibility, maintain anhydrous conditions and inert atmosphere (N₂/Ar) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., methyl groups at δ 2.2–2.5 ppm, furan protons at δ 6.3–7.1 ppm).
- ¹³C NMR : Confirm carbonyl (δ 160–170 ppm) and ester (δ 50–55 ppm for OCH₃) carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ or [M+Na]⁺.
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
Cross-validate results with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
Electron Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in reactions (e.g., electrophilic attack at the furan C-4 position).
Transition States : Model reaction pathways (e.g., ester hydrolysis) to determine activation energies.
Use software like Gaussian or ORCA, and validate with experimental kinetic data .
Q. What strategies resolve contradictions in catalytic activity data for this compound across solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity effects or catalyst-solvent interactions. Strategies include:
Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to assess hydrogen bonding impacts.
Kinetic Studies : Measure rate constants (k) under varying conditions to isolate solvent effects.
Catalyst Characterization : Use XPS or TEM to verify catalyst stability in different solvents.
Example: In DMF, higher dielectric constant may stabilize charged intermediates, altering reaction pathways .
Q. How does the crystal structure of this compound inform its chemical behavior?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) reveals:
- Packing Motifs : Hydrogen bonding networks (e.g., C–H···O interactions) influencing solubility.
- Torsional Angles : Conformational rigidity of the ester group (e.g., dihedral angles ~5–10°).
Data collection at 100 K reduces thermal motion artifacts. Compare with Powder XRD to confirm phase purity .
Comparative Analysis Table
| Compound Name | Key Structural Features | Reactivity Differences | Reference |
|---|---|---|---|
| This compound | Methyl groups at C3/C5, ester at C2 | Higher steric hindrance at C3/C5 | |
| Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | Amino group, keto-ester moiety | Enhanced nucleophilicity at C4 | |
| 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate | Extended π-conjugation | Photoactivity under UV light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
